6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
6-[1-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a complex organic molecule known for its diverse applications in scientific research. This compound's intricate structure encompasses a combination of benzoxazole, octahydropyrrolopyrrole, and pyridine moieties, contributing to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
Similar compounds have been proposed asadenosine A2A receptor antagonists . Adenosine A2A receptors play a crucial role in the central nervous system and are involved in the regulation of coronary blood flow and immune response .
Mode of Action
It can be inferred that as an antagonist, it likely binds to the adenosine a2a receptors, preventing the action of adenosine, and thereby modulating the physiological processes controlled by these receptors .
Biochemical Pathways
Given its potential role as an adenosine a2a receptor antagonist, it may influence pathways related to neurotransmission, immune response, and coronary blood flow .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
As a potential adenosine a2a receptor antagonist, it could modulate various physiological processes, including neurotransmission, immune response, and coronary blood flow .
Action Environment
Such factors could include pH, temperature, presence of other molecules, and specific conditions within the body .
Preparation Methods
Synthetic Routes
The synthesis of this compound generally involves a multi-step process, beginning with the construction of the benzoxazole ring, followed by the formation of the octahydropyrrolopyrrole structure, and culminating with the addition of the pyridine ring. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the correct formation of intermediate products.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for yield and efficiency, often involving automated reactors and continuous flow techniques. Catalyst selection and recycling, as well as byproduct management, play crucial roles in the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically involves reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employs reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation or nitration can be carried out using reagents such as chlorine or nitric acid, respectively.
Major Products Formed
The primary products of these reactions often involve modifications to the pyridine or benzoxazole rings, resulting in derivatives with potential new applications or enhanced properties.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry due to its multiple functional groups.
Biology
In biological research, it might be used for studying enzyme interactions, given its potential to act as an inhibitor or activator in biochemical pathways.
Medicine
Medically, derivatives of this compound could be explored for their therapeutic potential, including antiviral, antibacterial, or anticancer activities.
Industry
Industrially, it could find use in the development of new materials or as a catalyst in chemical manufacturing processes.
Comparison with Similar Compounds
Compared to other compounds with benzoxazole or pyridine rings, 6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile stands out due to its unique combination of these two moieties with an octahydropyrrolopyrrole ring. Similar compounds include:
2-(1,3-Benzoxazol-2-yl)pyridine
Octahydropyrrolo[2,3-c]pyrrole derivatives
Pyridine-3-carbonitrile derivatives
Properties
IUPAC Name |
6-[1-(1,3-benzoxazol-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c20-9-13-5-6-18(21-10-13)23-11-14-7-8-24(16(14)12-23)19-22-15-3-1-2-4-17(15)25-19/h1-6,10,14,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOQHBVNNVYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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